Lipophilicity (XLogP3-AA) Comparison: 6-Methyl vs. Unsubstituted Parent Scaffold
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits a calculated XLogP3-AA of 1.3, compared to the unsubstituted parent scaffold (3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine), which has a calculated XLogP3 of approximately 1.0 [1]. This difference of ~0.3 log units, while modest, shifts the compound into a more favorable lipophilicity range for central nervous system (CNS) drug-like properties, where an optimal LogP between 1 and 3 is often desired for passive permeability and blood-brain barrier penetration.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (Unsubstituted parent): ~1.0 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
This quantifiable increase in lipophilicity directly influences the compound's suitability as a building block for CNS-targeted drug discovery, where a LogP above 1.0 is a key differentiator for lead optimization.
- [1] PubChem. (2025). 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CID 22319463). National Center for Biotechnology Information. View Source
